alpha-Aminoorcein

Description

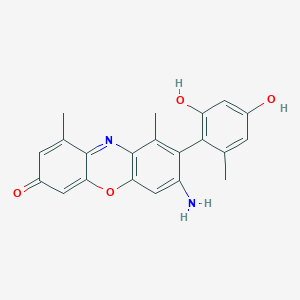

Structure

2D Structure

3D Structure

Properties

CAS No. |

642-61-5 |

|---|---|

Molecular Formula |

C21H18N2O4 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

7-amino-8-(2,4-dihydroxy-6-methylphenyl)-1,9-dimethylphenoxazin-3-one |

InChI |

InChI=1S/C21H18N2O4/c1-9-4-12(24)6-15(26)18(9)19-11(3)21-17(8-14(19)22)27-16-7-13(25)5-10(2)20(16)23-21/h4-8,24,26H,22H2,1-3H3 |

InChI Key |

NNZHGEUZKBYASA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C2=C(C3=C(C=C2N)OC4=CC(=O)C=C(C4=N3)C)C)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1C2=C(C3=C(C=C2N)OC4=CC(=O)C=C(C4=N3)C)C)O)O |

Origin of Product |

United States |

Synthetic and Analytical Approaches to Alpha Aminoorcein and Its Analogs

Methodologies for the Preparation and Isolation of Alpha-Aminoorcein

This compound is a component of the broader dye mixture known as orcein (B1677455). stainsfile.com Historically and in natural contexts, orcein dyes are extracted from lichens, such as those from the Roccella genus, through a process involving ammonia (B1221849). wikipedia.orgresearchgate.netroyalsocietypublishing.org The preparation involves the hydrolysis of precursor molecules like orcinol (B57675) esters present in the lichens, followed by oxidation in an aqueous ammonia solution. informahealthcare.commdpi.com

Synthetic routes to orcein, which contains this compound as one of its primary components, typically start from orcinol. The process involves oxidation with agents like hydrogen peroxide in the presence of ammonia. stainsfile.cominformahealthcare.com The resulting product is a complex mixture of related phenoxazone derivatives, including this compound, hydroxyorceins, and other analogs. stainsfile.cominformahealthcare.com

The isolation and purification of this compound from this complex mixture rely on advanced chromatographic techniques. High-performance liquid chromatography (HPLC), often coupled with spectrophotometric and mass spectrometric detection (HPLC-UV-Vis-ESI MS/MS), is the primary method used to separate and identify the individual dye components. nih.govroyalsocietypublishing.org This analytical approach allows for the effective characterization of this compound and its distinction from other structurally similar compounds like β- and γ-aminoorcein. nih.gov For instance, analysis of a natural extract from Lasallia pustulata showed that this compound was one of the two major chromophores present. royalsocietypublishing.orgroyalsocietypublishing.org

Research on Semi-Synthetic Derivatives and Modified this compound Structures

Research into the semi-synthetic modification of this compound itself is not extensively documented in comparison to the characterization of its naturally occurring analogs. The primary focus has been on identifying and studying the various components of the orcein complex as they are produced naturally or through standard synthesis. researchgate.net The orcein mixture contains a variety of related structures that can be considered natural analogs of this compound, such as β-aminoorcein, γ-aminoorcein, and their hydroxy counterparts. stainsfile.comresearchgate.net

These analogs differ in their substitution on the core phenoxazine (B87303) ring. mdpi.com While this compound has a single orcinol moiety, the β- and γ- forms are di-substituted derivatives. mdpi.comroyalsocietypublishing.org The structural elucidation of these compounds has been a significant area of research, providing a family of related phenoxazone structures for comparative studies. researchgate.net For example, it has been noted that in this compound, the C3 and C6 positions of the phenoxazine core are not chemically equivalent, which suggests potential sites for targeted synthetic modification. mdpi.com While direct semi-synthesis of novel this compound derivatives is not a major research theme, the synthesis of its various known analogs has been accomplished to confirm structures determined by spectroscopy. researchgate.net

Advanced Spectroscopic Characterization of this compound

A detailed spectroscopic investigation into the ground- and excited-state properties of this compound has been conducted to understand the nature of its electronic transitions and deactivation pathways. nih.govresearchgate.net These studies utilize a combination of steady-state and advanced time-resolved spectroscopic techniques, supported by quantum mechanical calculations, to probe how environmental factors like solvent and pH influence its photophysical behavior. nih.govresearchgate.netacs.org

UV-Visible Spectroscopy for Elucidating Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental tool for characterizing this compound. The main absorption band arises from an allowed π–π* electronic transition. royalsocietypublishing.org The photophysical behavior of this compound is highly sensitive to its environment. nih.govresearchgate.net In aprotic solvents, the molecule exhibits a distinct absorption profile. However, in protic environments such as methanol (B129727), a significant red shift (bathochromic shift) of approximately 55 nm is observed in the absorption spectrum. nih.gov This shift is attributed to hydrogen bonding interactions between the protic solvent and the this compound molecule, likely involving the carbonyl oxygen, which facilitates charge delocalization across the chromophore. nih.gov

The absorption spectrum is also highly dependent on pH. As the pH increases, the molecule undergoes two deprotonation steps, transitioning from a monocationic form to a neutral and then a monoanionic form, with pKa values of approximately 3.54 and 11.18, respectively. nih.gov These changes in protonation state also cause a notable red shift in the absorption spectrum. nih.gov

Ultrafast Spectroscopic Techniques in Photophysical Investigations

To probe the dynamics of the excited states of this compound, ultrafast spectroscopic techniques such as femtosecond transient absorption have been employed. nih.gov These investigations reveal the presence of distinct excited-state deactivation pathways that are heavily influenced by the solvent. nih.govresearchgate.net

In aprotic solvents, a single long-living component with a lifetime of a few nanoseconds is observed, which is attributed to the solvent-free S1 (first singlet excited) state. nih.gov In contrast, when this compound is in a protic solvent, the ultrafast analysis reveals a more complex picture: a short-lived component with a lifetime in the order of tens of picoseconds appears alongside the longer-lived component. nih.gov This short-lived species is assigned to a solvent-complexed S1 state, where hydrogen bonding leads to fast non-radiative deactivation of the excited state. nih.gov

Fluorimetric Analysis for Molecular Interactions

Fluorimetric analysis provides further insight into the molecular interactions of this compound. The fluorescence properties of the molecule are dramatically affected by the solvent's ability to form hydrogen bonds. nih.gov In aprotic solvents like acetonitrile, this compound exhibits a relatively high fluorescence quantum yield (ΦF) of 0.19. nih.gov However, in protic solvents like methanol, this value decreases drastically to 6.6 × 10⁻³, accompanied by a two-order-of-magnitude drop in the radiative rate constant. nih.gov

This pronounced fluorescence quenching is rationalized by the hydrogen bonding interactions in protic environments. These interactions promote efficient non-radiative decay pathways, effectively competing with fluorescence emission and shortening the excited-state lifetime. nih.gov The study of these fluorescence features is crucial for understanding how this compound interacts with more complex systems, such as protein-based substrates in cultural heritage or biomedical applications. nih.gov

| Solvent | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Acetonitrile | 527 | 590 | 0.19 |

| Methanol | 582 | 625 | 6.6 x 10-3 |

Data sourced from Clementi et al., 2019. nih.gov

Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography and tandem MS (MS/MS), is an indispensable tool for the structural confirmation and analysis of this compound. informahealthcare.comnih.gov High-resolution mass spectrometry, using analyzers like Quadrupole Time-of-Flight (QToF), has been employed to determine the elemental composition and establish the complex fragmentation pathways of this compound and its isomers. nih.govmdpi.com

In positive ion mode electrospray ionization (ESI), this compound is detected as its protonated molecule, [M+H]⁺. royalsocietypublishing.org Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation patterns that provide structural information. Studies have detailed specific fragmentation pathways for this compound. mdpi.com One identified path involves a cross-ring fission of the phenoxazine system. Another notable fragmentation is the elimination of a neutral C₄H₄O₂ molecule from the 2,4-dihydroxy-6-methylphenyl substituent, leading to a product ion with an m/z of 279.1128. mdpi.com These unique fragmentation patterns are crucial for distinguishing this compound from other orcein components in complex mixtures extracted from historical artifacts or other samples. nih.govmdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C21H18N2O4 |

| Monoisotopic Mass | 362.12666 Da |

| Protonated Molecule [M+H]+ (m/z) | 363.1320 |

| Key Fragment Ion (m/z) | 279.1128 (Loss of C4H4O2) |

Data sourced from ChEBI, de Oliveira et al., 2016, and Soukkar et al., 2021. ebi.ac.ukroyalsocietypublishing.orgmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Characterization

Computational Chemistry Approaches to this compound Photophysics (DFT and TDDFT)

Computational chemistry provides powerful tools for understanding the electronic structure and photophysical properties of molecules like α-aminoorcein. amazon.com Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties are prominent methods used in this field. nih.gov These calculations offer insights into absorption spectra, electronic transitions, and the influence of the molecular environment on photodynamic behavior. nih.gov

A detailed investigation into the ground- and excited-state properties of α-aminoorcein (α-AO) utilized DFT and TD-DFT to support experimental findings from UV-Visible steady-state and ultrafast spectroscopy. nih.gov The study revealed that the photophysical behavior of α-AO is highly sensitive to the solvent's proticity and the pH of the solution. nih.gov Calculations helped rationalize the experimental observation that a protic environment induces a significant red shift in the absorption spectrum. nih.gov This effect was attributed to hydrogen bonding, likely involving the carbonyl oxygen of α-AO, which promotes charge delocalization across the chromophore. nih.gov

Furthermore, DFT/TD-DFT studies have been applied to a broader range of orcein dyes to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net These studies calculated properties such as HOMO and LUMO energy levels, finding that all eight studied orcein dyes had electronic energy levels suitable for this application. researchgate.net The calculations provided insights into vertical excitation energies and how they are affected by the molecular structure and solvent environment. researchgate.net Such theoretical studies are crucial for the rational design of new materials based on the orcein scaffold. researchgate.net

Table 4: Computational Findings on α-Aminoorcein Photophysics This table is interactive. You can sort and filter the data.

| Property Investigated | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Effect of Protic Solvents | DFT / TD-DFT | Protic solvents induce a red shift in the absorption spectrum by stabilizing the excited state through hydrogen bonding with the carbonyl oxygen. | nih.gov |

| Excited State Deactivation | DFT / TD-DFT | Hydrogen bonding in protic solvents facilitates fast non-radiative excited state deactivation pathways. | nih.gov |

| pH Effects | DFT / TD-DFT | Supported the interpretation of spectral shifts observed upon deprotonation of the molecule at different pH values. | nih.gov |

| Electronic Properties for DSSCs | DFT / TD-DFT | Calculated HOMO/LUMO levels of α-aminoorcein and its analogs, suggesting their suitability as photosensitizers. | researchgate.net |

Molecular Mechanisms of Alpha Aminoorcein Interaction with Biological Substrates

Theoretical Frameworks for Dye-Substrate Binding

The binding of a dye like alpha-aminoorcein to a biological substrate is not a random event but is governed by established physicochemical principles. These theoretical frameworks help to explain the affinity and specificity of the staining process.

The interaction between this compound and its binding sites on substrates such as proteins can be described by equilibrium binding theory. This theory posits that the binding is a reversible process where the dye (ligand) and the substrate's binding sites reach a dynamic equilibrium. nih.gov The law of mass action describes this equilibrium between the association and dissociation of the dye with the binding sites. auckland.ac.nz

The key parameters in this system are the concentration of the binding sites (Bmax) and the equilibrium dissociation constant (Kd). auckland.ac.nz The Kd value is the concentration of unbound this compound at which 50% of the binding sites are occupied and is an inverse measure of binding affinity; a lower Kd signifies a higher affinity. auckland.ac.nz The binding process is driven by the concentration of the unbound dye and will approach saturation at high concentrations. auckland.ac.nz While staining protocols often use an excess of dye to ensure saturation of the target sites, the underlying principle is a stoichiometric equilibrium between the dye molecules and the available binding sites on the substrate. biokin.com

Hydrogen bonds play a crucial role in stabilizing the interaction between this compound and protein-based substrates. nih.govresearchgate.net The structure of proteins, with their peptide backbones and various amino acid side chains, offers numerous hydrogen bond donors and acceptors, facilitating these interactions. libretexts.org

Research has shown that the photophysical behavior of this compound is highly sensitive to the surrounding environment, particularly its ability to form hydrogen bonds. nih.gov In protic solvents, which can donate hydrogen bonds, this compound exhibits significant changes in its absorption and fluorescence spectra compared to its behavior in aprotic media. nih.govresearchgate.net This sensitivity strongly suggests that hydrogen bonding is a key mechanism in its interaction with substrates. nih.gov Specifically, studies indicate that the carbonyl oxygen of this compound is a likely participant in forming hydrogen bonds with the substrate. nih.gov This interaction is believed to favor charge delocalization across the dye's chromophore and promote the rapid deactivation of its excited state. nih.gov The prevalence of hydrogen bonding is a critical factor in the preferential staining of certain proteinaceous structures. youtube.com

| Property | Acetonitrile (Aprotic) | Methanol (B129727) (Protic) | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield | 0.19 | 6.6 × 10⁻³ | nih.gov |

| Absorption Spectrum Shift (vs. Aprotic) | - | Red shift (55 nm) | nih.gov |

| pKa1 (Monocationic to Neutral) | 3.539 ± 0.006 | nih.gov | |

| pKa2 (Neutral to Monoanionic) | 11.180 ± 0.006 | nih.gov |

Equilibrium Binding Theory in this compound Systems

Specificity of this compound Binding to Extracellular Matrix Components

This compound is renowned in histology for its highly selective staining of specific components within the extracellular matrix (ECM), the complex network of proteins and carbohydrates that provides structural and biochemical support to surrounding cells.

The most well-documented interaction of this compound is its strong and selective binding to elastic fibers. kenhub.comstainsfile.com This specificity allows for the clear visualization of both thick and thin elastic fibers, which appear dark brown or purple. slideshare.netecancer.org The underlying mechanism for this selectivity is attributed primarily to Van der Waals forces between the dye and the elastin (B1584352) protein. slideshare.net Additionally, the hydrophobic nature of elastin, which is rich in non-polar amino acids, facilitates binding with large aromatic dyes like orcein (B1677455) through non-polar attractive forces. microscopist.co.uk Hydrogen bonding also contributes to the selective binding to elastin fibers. youtube.com This staining is crucial for diagnosing conditions involving connective tissue disorders.

| Property | Description | Reference |

|---|---|---|

| Color | Deep brown to dark purple | ecancer.org |

| Contrast | Provides a distinct contrast against the lighter-staining background tissue. | ecancer.org |

| Observed Morphologic Patterns | Can reveal various patterns, including thin, short, and fragmented fibers in pathological conditions. | ecancer.org |

In contrast to its strong affinity for elastin, this compound shows little to no specific staining of collagen fibers or proteoglycans. While some minor, non-specific brownish staining of collagen may occur, it is generally not a target for orcein. youtube.com Histological techniques often exploit this difference, using orcein to highlight elastic fibers in purple or brown, followed by a counterstain to color collagen differently, for instance, blue or red with trichrome methods. nih.gov

Interactions with Elastic Fibers

This compound Interaction with Intracellular Structures

While primarily known for staining extracellular components, orcein-based stains, particularly with modifications like the Shikata method, can also visualize specific intracellular structures. ecancer.orgcancerdiagnostics.comscytek.com This application is especially prominent in liver pathology.

Orcein has been shown to stain cytoplasmic aggregates of Hepatitis B surface antigen (HBsAg) in infected hepatocytes, where they appear as irregular, dark red-brown deposits. cancerdiagnostics.comabcam.com The stain is also used to demonstrate an intracellular copper-binding protein that accumulates in the cytoplasm of liver cells during long-standing cholestatic diseases. abcam.combmj.com Histochemical studies have revealed that the orcein-positive material in these cases is protein in nature and has a high content of sulfhydryl groups, which appears to be the basis for the binding interaction. bmj.com The ability to stain these intracellular protein complexes makes orcein a valuable tool in diagnostic histopathology. cancerdiagnostics.combmj.com

Binding to Chromosomal Elements

This compound is employed as a stain to visualize chromosomes. researchgate.netwikipedia.org The staining process allows for the differential staining of chromosomes, resulting in banding patterns that are crucial for identifying individual chromosomes and detecting structural abnormalities. duliajancollegeonline.co.inucl.ac.uk This differential staining arises from the dye's ability to distinguish between heterochromatic and euchromatic regions along the length of a chromosome. ucl.ac.uk While the precise molecular mechanism of this selective binding is complex and involves intercalation, the resulting patterns are consistent and reproducible, making orcein a valuable tool in cytogenetics. duliajancollegeonline.co.in

Association with Specific Cellular Antigens and Proteins (e.g., Hepatitis B Surface Antigens, Copper-Associated Proteins)

This compound is also known for its application in histochemistry to detect Hepatitis B surface antigens (HBsAg) and copper-associated proteins. researchgate.netwikipedia.org

Hepatitis B Surface Antigens: The presence of HBsAg in liver tissue is a key indicator of Hepatitis B virus (HBV) infection. xiahepublishing.com Orcein staining can visualize these antigens, aiding in the diagnosis. researchgate.netwikipedia.org The interaction is believed to occur at the endoplasmic reticulum, where HBsAg assembly takes place. xiahepublishing.com Specifically, the large HBsAg protein has been shown to interact with cellular proteins, and it is plausible that orcein binds to these complexes. nih.gov

Copper-Associated Proteins: In certain pathological conditions, such as Wilson's disease, excess copper accumulates in hepatocytes. researchgate.net Orcein staining is a well-established method for detecting the copper-associated proteins that form as a result. researchgate.netresearchgate.netuzh.ch The stain imparts a distinct color to these protein granules, allowing for their microscopic identification. researchgate.net It's important to note that orcein stains the protein component, not the elemental copper itself. abdominalkey.com

Interaction with Rough Endoplasmic Reticulum in Specific Cellular States

The rough endoplasmic reticulum (RER) is a site of synthesis and modification for many proteins. nih.gov In certain cellular states, particularly during viral infections or in response to cellular stress, there can be an accumulation of specific proteins within the RER. longdom.orgmdpi.com For instance, during HBV infection, HBsAg proteins assemble at the RER. xiahepublishing.com The ability of this compound to stain HBsAg suggests an interaction with these proteins localized within or associated with the RER membrane. researchgate.netxiahepublishing.com Furthermore, some intracellular bacterial pathogens have been shown to interact directly with the RER. mit.edu While direct evidence for this compound binding to the RER in the absence of these specific protein accumulations is not detailed, its utility in staining these pathological markers points to a specific interaction within this organelle under certain conditions.

Photophysical and Photodynamic Behavior in Diverse Solvent Environments

The photophysical properties of this compound are highly dependent on its surrounding chemical environment, particularly the solvent and pH. nih.gov

Influence of Solvent Proticity and pH on Spectral Properties

In a protic environment, such as methanol, a red shift of approximately 55 nm is observed in the absorption spectrum compared to an aprotic solvent like acetonitrile. nih.gov This is accompanied by a dramatic decrease in the fluorescence quantum yield. nih.gov An increase in pH also leads to a notable red shift in the absorption spectrum. nih.govresearchgate.net This behavior is attributed to hydrogen bonding between the this compound molecule, likely at its carbonyl oxygen, and the protic solvent. nih.govresearchgate.net This interaction promotes charge delocalization across the chromophore and facilitates non-radiative deactivation of the excited state. nih.gov

| Solvent Environment | Absorption Spectrum Shift | Fluorescence Quantum Yield |

| Protic (e.g., Methanol) | Red Shift (55 nm) | Significant Decrease |

| Aprotic (e.g., Acetonitrile) | Baseline | 0.19 |

| Increasing pH | Red Shift | Not specified |

Acid-Base Equilibria and Deprotonation Pathways

This compound can exist in different ionic forms depending on the pH of the solution, which is a common characteristic of molecules with acidic and basic functional groups. sketchy.comreddit.com The molecule undergoes two deprotonation steps, transitioning from a monocationic form to a neutral form, and then to a monoanionic form. nih.gov The pKa values for these two steps have been determined to be 3.539 ± 0.006 and 11.180 ± 0.006, respectively. nih.govresearchgate.net

Following deprotonation, the spectral and photophysical properties of this compound closely resemble those observed in protic solvents. nih.govresearchgate.net This suggests that both deprotonation and coordination with protic solvent molecules lead to a similar electronic state in the chromophore. researchgate.net The transition between these different protonation states is fundamental to understanding its behavior in biological systems, where pH can vary significantly in different cellular compartments. libretexts.orgyoutube.com

| Ionic Form | pH Range | pKa for Deprotonation |

| Monocationic | < 3.539 | 3.539 ± 0.006 |

| Neutral | 3.539 - 11.180 | 11.180 ± 0.006 |

| Monoanionic | > 11.180 | N/A |

Applications of Alpha Aminoorcein in Advanced Research Methodologies

Histological Research Applications

The use of orcein (B1677455) stains, rich in alpha-aminoorcein, is a long-established practice in histology for highlighting specific extracellular matrix components and intracellular inclusions.

Analysis of Connective Tissues and Elastic Fiber Architecture

Orcein stains are highly valued for their specific and effective staining of elastic fibers, which are critical structural proteins in tissues requiring elasticity, such as the skin, lungs, and blood vessels. The staining mechanism is attributed to the affinity between the dye molecules and the elastic fibers. thieme-connect.com Shikata's modified orcein stain, in particular, is frequently used to study elastic tissue architecture. ecancer.org This method provides clear visualization of both coarse and fine elastic fibers, enabling detailed examination of their distribution and integrity within various connective tissues. This capability is invaluable for both diagnostic and research purposes, allowing for the assessment of tissue health and pathology.

Table 1: Staining Characteristics of Orcein for Elastic Fibers

| Feature | Description | Research Context |

| Target Structure | Elastic Fibers and Lamellae | Skin, Lungs, Blood Vessels, Ligaments |

| Staining Principle | High specificity and affinity for elastic fiber proteins. | Histopathology, Developmental Biology |

| Appearance | Stains elastic fibers a distinct brown to dark purple-brown color. | Provides strong contrast against a pale background or counterstain. |

| Common Method | Shikata's Modified Orcein Stain | Used for demonstrating elastic fibers in various tissues, including liver. ecancer.org |

Investigation of Tissue Fibrosis and Matrix Remodeling

Tissue fibrosis is a pathological process characterized by the excessive deposition and remodeling of the extracellular matrix (ECM), leading to scarring and organ dysfunction. A key aspect of fibrotic remodeling is the alteration of elastic fiber networks. Orcein staining is a crucial tool in this area, as it allows researchers to visualize changes in elastic fiber morphology, such as fragmentation, thinning, or aggregation, which are hallmarks of fibrotic conditions. ecancer.org

Notably, modified orcein staining methods can help differentiate between tissue collapse and active fibrosis by highlighting the state of the elastic lamina. ecancer.org In studies of oral submucous fibrosis, for example, orcein has been used to reveal a significant increase in fragmented and thin elastic fibers in advanced stages of the disease, providing insight into the progression of matrix remodeling. ecancer.org Similarly, in liver fibrosis, orcein staining demonstrates alterations in elastic fibers alongside other pathological changes. ecancer.org

Detection of Specific Cellular Inclusions in Experimental Models

Beyond its application for extracellular matrix components, orcein staining is utilized for the detection of specific intracellular inclusions. A prominent example is its use in identifying Hepatitis B surface antigen (HBsAg) in the cytoplasm of infected hepatocytes. ecancer.orgbiognost.com Shikata's modified orcein technique stains these viral inclusions, allowing for the histopathological confirmation of Hepatitis B infection in liver biopsies. This application underscores the utility of this compound-containing dyes in infectious disease research and diagnostics.

Table 2: Application of Orcein in Detecting Cellular Inclusions

| Application | Target Inclusion | Tissue/Cell Type | Significance |

| Viral Diagnostics | Hepatitis B surface antigen (HBsAg) | Hepatocytes (Liver Cells) | Histological diagnosis of Hepatitis B virus infection. ecancer.org |

| Cytogenetics | Sex Chromatin (Barr bodies) | Various Human Cells | Assessment of nuclear phenomena and detection of sex chromosome anomalies. karger.com |

Comparative Methodological Studies with Alternative Stains in Histology

In histological practice, the choice of stain is critical for accurate visualization. Orcein's performance is often compared with other common elastic fiber stains, primarily Verhoeff-Van Gieson (VVG) and Resorcin-Fuchsin. Orcein is noted for its high specificity and relative ease of use. In contrast, VVG is a regressive staining method, meaning the tissue is over-stained and then differentiated, a process that requires significant technical skill to achieve optimal results. stainsfile.com However, VVG produces a crisp black stain on elastic fibers, which provides excellent contrast for photography. stainsfile.comyoutube.com Pentachrome stains are complex methods that often incorporate orcein or a similar dye as the elastic fiber staining component alongside other dyes to simultaneously visualize muscle, collagen, and other tissue elements. stainsfile.com

Table 3: Comparative Analysis of Elastic Fiber Stains

| Stain | Staining Principle | Color of Elastic Fibers | Advantages | Limitations |

| Orcein | Progressive stain with high affinity for elastic fibers. | Brown to Dark Purple | High specificity, ease of use. | Staining quality can vary with dye preparation. |

| Verhoeff-Van Gieson (VVG) | Regressive iron hematoxylin (B73222) method. | Black | Intense, sharp staining; good for photography. stainsfile.com | Requires skillful differentiation; less specific than orcein. ecancer.orgyoutube.com |

| Aldehyde Fuchsin | Stains several components, including elastic fibers. | Deep Purple | Stains multiple tissue elements simultaneously. | Less specific to elastic fibers compared to orcein. stainsfile.com |

Cytogenetic and Cytological Research Applications

The high specificity of this compound for chromatin makes its parent compound, orcein, a vital tool in the study of chromosomes.

Visualization and Analysis of Chromosomal Structures

Aceto-orcein, a solution of orcein in acetic acid, is a widely used stain-fixative in cytogenetics for the visualization and analysis of chromosomes. tandfonline.com It is particularly effective for squash preparations of plant root tips and the salivary glands of insects like Drosophila. researchgate.net The stain is highly selective for the DNA in chromatin, providing excellent contrast and allowing for detailed examination of chromosome morphology, number, and behavior during cell division. tandfonline.comk-state.edu

Researchers have found aceto-orcein to be superior to the more traditional aceto-carmine stain for certain applications due to its greater selectivity, which results in less background staining of the cytoplasm. tandfonline.com This clarity is crucial for identifying fine structures, such as the chromomeres at the pachytene stage of meiosis, and for detecting chromosomal aberrations. fgsc.net The technique is also used to produce specific banding patterns (O-banding) on plant chromosomes, which aids in their identification and karyotyping. nih.gov Furthermore, aceto-orcein is used in clinical cytogenetics to rapidly assess the ploidy level of tumors and to identify nuclear structures like X-chromatin bodies. karger.com

Table 4: Research Findings with Aceto-Orcein in Cytogenetics

| Research Area | Organism/System | Key Findings & Applications |

| Plant Cytogenetics | Rhododendron, Amaranthus | Successful for analyzing tiny, refractory chromosomes; used for karyotyping and identifying banding patterns. vt.edujst.go.jp |

| Insect Cytogenetics | Drosophila, Sciara | Superior visualization of salivary gland polytene chromosome bands and heterochromatin structure. tandfonline.comresearchgate.net |

| Fungal Genetics | Neurospora crassa | Provides clear definition of chromomere morphology at the pachytene stage of meiosis. fgsc.net |

| Human Cytogenetics | Solid Tumors | Rapid evaluation of tumor ploidy, mitotic frequency, and detection of X-chromatin bodies. karger.com |

Exploration of Chromosomal Abnormalities in Research Models

This compound, typically used in an acetic acid solution (aceto-orcein), is a classic and highly effective stain for the visualization of chromosomes. k-state.edunih.gov This method is a cornerstone of cytogenetics, prized for its ability to produce high-contrast staining of chromatin, which allows for the detailed examination of chromosome structure. k-state.edu The natural form of orcein is often preferred for chromosome analysis due to the superior contrast it provides compared to synthetic versions. k-state.edu

The staining mechanism, while not fully elucidated, is thought to involve an interaction at an acidic pH between the dye molecules and negatively charged groups on the chromatin, or possibly a hydrophobic interaction. nih.gov This selective binding makes chromosomes, such as the polytene chromosomes in Drosophila salivary glands and mitotic chromosomes in larval brains, clearly visible for analysis. nih.govnih.gov

Researchers utilize aceto-orcein staining extensively in "squash" techniques, a method where cells, such as those from plant root tips, are gently flattened on a microscope slide to spread the chromosomes for observation. k-state.eduvt.edu This technique is instrumental in identifying various chromosomal abnormalities, including changes in chromosome number (aneuploidy or polyploidy) and structure (aberrations). nih.govmorphisto.deundip.ac.id For instance, studies on the effects of chemical substances on onion (Allium cepa) root tip cells use aceto-orcein to detect deviations in the mitotic index and the presence of chromosomal aberrations like stickiness, bridges, and clumping. undip.ac.id Similarly, it has been used to analyze the results of colchicine (B1669291) treatment in plants, a process intended to induce chromosome doubling. vt.edu The clarity and reliability of orcein staining make it an indispensable tool for research models focused on genetics, toxicology, and molecular biology. morphisto.de

Table 1: Applications of this compound in Chromosome Analysis

| Research Area | Application | Target Organism/Model | Key Findings Visualized |

|---|---|---|---|

| Cytogenetics | Standard chromosome counting and karyotyping | Plants (e.g., Allium cepa), Insects (e.g., Drosophila) | Diploid vs. Polyploid states, basic chromosome morphology. vt.eduundip.ac.id |

| Mutagenesis Studies | Detection of chromosomal aberrations | Plant root tips, Drosophila larval cells | Chromosome breaks, bridges, fragments, aneuploidy. nih.govundip.ac.id |

| Developmental Biology | Analysis of polytene chromosomes | Drosophila salivary glands | Banding patterns, puffs, and structural details. nih.gov |

| Cell Cycle Analysis | Observation of mitotic stages | Onion root tip meristems | Identification and quantification of prophase, metaphase, anaphase, telophase. undip.ac.id |

Applications in Cellular Morphology and Structural Studies

Beyond chromosomes, this compound is a versatile stain for investigating the broader morphology and structure of cells and tissues. In histology, it is most renowned for its ability to selectively stain elastic fibers, rendering them a distinct dark brown or black. creative-bioarray.com This application is crucial for studying the integrity and distribution of the elastic fiber network in connective tissues found in organs like the lungs, skin, and blood vessels. creative-bioarray.comconicet.gov.ar

The specificity of orcein for elastic fibers makes it a valuable tool in histopathology for assessing architectural changes indicative of disease. For example, it is used to evaluate desmosis (the connective tissue framework) in conditions like chronic intestinal pseudo-obstruction and to identify changes in the liver's elastic network in diseases such as cirrhosis. nih.govescholarship.org In dermatology, it aids in the assessment of skin conditions that affect elastic fibers.

Orcein also stains other cellular components, which expands its utility in morphological studies. It can highlight the cytoplasm, nuclei, and certain viral inclusion bodies, such as Hepatitis B surface antigens (HBsAg). nih.govutah.edu The Shikata's orcein method, which involves a potassium permanganate (B83412) oxidation step, is specifically used to demonstrate HBsAg in liver biopsies, where the antigens appear as irregular aggregates in the cytoplasm. utah.eduresearchgate.net This method also stains copper-associated proteins. utah.edu The ability of orcein to stain multiple components, sometimes in conjunction with counterstains like Giemsa or Masson's trichrome, allows for a comprehensive analysis of cellular and tissue architecture. nih.govanatomyatlases.org

Advanced Microscopy Techniques Employing this compound-Based Staining

The utility of this compound extends into the realm of modern microscopy, where its optical properties are leveraged for advanced imaging and quantitative analysis.

Integration with Confocal Laser Scanning Microscopy (CLSM)

A significant advancement in the application of orcein is its use as a fluorochrome in fluorescence microscopy. nih.gov Research has demonstrated that acidic solutions of orcein exhibit fluorescence, with emission peaks recorded at approximately 587 nm and 620 nm. nih.gov When used as a stain, it produces an intense orange-red emission in various cellular structures, including the cytoplasm, nucleoli, chromatin, and elastic fibers. nih.gov

This intrinsic fluorescence makes this compound compatible with Confocal Laser Scanning Microscopy (CLSM). nih.govjsstd.org CLSM utilizes laser excitation and a pinhole aperture to eliminate out-of-focus light, enabling the acquisition of high-resolution, optically sectioned images of fluorescently labeled specimens. utah.edupolysciences.comnews-medical.net The ability to use orcein as a fluorescent stain allows for the detailed, three-dimensional visualization of the structures it targets, such as the elastic fiber network or chromatin distribution, with the enhanced resolution and contrast provided by confocal imaging. nih.govpolysciences.com The use of fluorescent dyes is central to CLSM, and orcein's emission spectrum is well within the detection range of standard confocal systems. microscopyu.com

Potential for Super-Resolution Localization Microscopy (SRLM)

Super-resolution microscopy (SRM) encompasses techniques that bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. nih.govthermofisher.com Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) rely on the photoswitching properties of fluorescent probes to temporally separate overlapping molecules and reconstruct a high-resolution image.

While there are no direct reports of this compound being used in SRLM, its established role as a fluorochrome suggests a potential for such applications. nih.gov The feasibility of using a dye for SRLM depends on specific photophysical characteristics, including high photon output, photostability, and the ability to be switched between fluorescent and dark states. Orcein is a versatile dye with a stable fluorescence emission. nih.gov Further research into its specific photophysical properties would be necessary to determine its suitability for techniques like dSTORM, which can resolve structures down to 20 nm. oni.bio The exploration of classic histological stains like orcein for super-resolution applications remains an intriguing possibility for future research.

Microspectrophotometry (MSP) in Quantitative Cellular Analysis

Microspectrophotometry (MSP) is a technique that combines a microscope with a spectrophotometer to measure the absorption or transmission spectra of microscopic samples. scienceinfo.commicrospectra.com This allows for the quantitative analysis of specific substances within a defined area of a cell or tissue. azom.com

As a colored dye, this compound is well-suited for analysis by MSP. The stain's absorbance spectrum can be measured directly on a stained tissue section, allowing for the quantification of the components it binds to. For example, the amount of elastin (B1584352) in arterial walls or the quantity of chromatin in nuclei can be assessed by measuring the intensity of the orcein stain. nih.gov

Research has demonstrated the successful use of orcein staining combined with digital image analysis and segmentation to perform quantitative assessments of atherosclerotic plaque components. nih.gov In such studies, the distinct color of the orcein-stained elastic fibers allows them to be automatically identified and measured, providing objective, numerical data on plaque composition. nih.gov This quantitative approach is more precise than subjective visual assessment and is a powerful tool in fields like pathology and forensic science. azom.comasteetrace.org

Table 2: Optical Properties and Advanced Microscopy Applications of this compound

| Property / Technique | Description | Relevance of this compound |

|---|---|---|

| Fluorescence | Emission of light by a substance that has absorbed light. | Exhibits orange-red fluorescence with emission peaks at ~587-620 nm. nih.gov |

| Confocal Laser Scanning Microscopy (CLSM) | High-resolution optical imaging of fluorescent samples. | Used as a fluorescent stain for detailed 3D visualization of chromatin, cytoplasm, and elastic fibers. nih.govmicroscopyu.com |

| Super-Resolution Localization Microscopy (SRLM) | Imaging beyond the diffraction limit of light. | Potential application as a fluorochrome, pending investigation of its photophysical properties. nih.govthermofisher.com |

| Microspectrophotometry (MSP) | Measurement of light absorption spectra of microscopic samples. | Enables quantitative analysis of orcein-stained structures like elastic fibers and chromatin. scienceinfo.comnih.gov |

| Quantitative Analysis | Numerical measurement of cellular/tissue components. | Color separation allows for digital segmentation and quantification of stained components (e.g., elastin). nih.gov |

Applications in Quantitative Neuromorphology Research

Neuromorphology is the study of the form and structure of the nervous system. Quantitative analysis in this field is critical for understanding both normal development and pathological changes. This compound finds application in neurohistology, where it is used to stain and visualize various components of neural tissue. creative-bioarray.com

Orcein is capable of staining neuroglial tissue, and its utility in highlighting cellular morphology is valuable for examining the structure and distribution of neurons and glial cells. creative-bioarray.comanatomyatlases.org When combined with quantitative methods like microspectrophotometry and automated image analysis, orcein staining can contribute to quantitative neuromorphology. nih.gov For example, by staining elastic fibers within the neural vasculature or specific proteins in neurodegenerative disease models, researchers can obtain objective measurements of these features.

While stains like Nissl and Bielschowsky are more traditionally associated with neuro-specific structures like neuronal cell bodies and axons, orcein's role in staining the supportive connective tissue and its amenability to quantitative analysis make it a useful adjunct tool in comprehensive neuromorphological research. creative-bioarray.com

Contributions to Molecular and Cellular Biology Research

This compound, a member of the phenoxazine (B87303) dye family, has emerged as a valuable tool in molecular and cellular biology. Its unique photophysical properties, which are sensitive to the local molecular environment, allow it to serve as a probe in various advanced research methodologies. These applications are crucial for dissecting complex biological processes at the molecular level, from the interactions of individual proteins to the intricate signaling networks that govern cell behavior and the pathological aggregation of proteins.

Probing Protein-Based Substrate Interactions

The interaction between proteins and their substrates is fundamental to nearly all biological processes. Understanding these interactions is key to elucidating enzyme mechanisms, signal transduction, and regulatory networks. Fluorescent probes like this compound offer a powerful method for studying these dynamic events.

The utility of this compound in this context stems from its sensitivity to the polarity and hydrogen-bonding capabilities of its environment. researchgate.net When this compound binds to a protein substrate, changes in its fluorescence emission spectrum, intensity, and lifetime can be observed. These changes provide high-resolution data on the binding event, including the affinity and kinetics of the interaction. For instance, a study on the photophysics of α-amino-orcein highlighted the significant role of hydrogen bonding interactions in its behavior, a key feature of protein-substrate binding sites. researchgate.net

Researchers can leverage these properties in various experimental setups to monitor protein-substrate binding. Unlike some assays that require the modification or labeling of the interacting partners, this compound can often be used as an extrinsic probe, reporting on the changes in the microenvironment of a protein's active or binding site upon substrate association. This is particularly useful for studying enzymes, where the dye can indicate conformational changes that occur during the catalytic cycle.

Several methodologies are employed to study these interactions, many of which can incorporate fluorescent probes like this compound.

Table 1: Methodologies for Analyzing Protein-Substrate Interactions

| Methodology | Principle | Potential Application of this compound |

|---|---|---|

| Fluorescence Spectroscopy | Measures changes in the fluorescence properties (intensity, emission wavelength) of a probe upon binding. | Can act as the fluorescent probe, with its signal changing upon interaction with the protein-substrate complex. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event to determine affinity, stoichiometry, and enthalpy. researchgate.net | While not a direct application, fluorescence data can complement ITC by providing structural or conformational insights. |

| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface where one partner is immobilized. researchgate.net | Can be used to label one of the interacting partners to provide an orthogonal detection method. |

| Affinity Chromatography | Utilizes a substrate-bound resin to capture interacting proteins from a complex mixture, which are then identified. researchgate.net | Could be used to visualize the captured protein-substrate complexes on the resin. |

| Native Gel Electrophoresis | Separates protein-ligand complexes from unbound proteins based on changes in mobility, indicating an interaction. researchgate.net | A fluorescent dye could be used to stain the gel and visualize the shift in the protein band upon substrate binding. |

The ability of this compound and related phenoxazine dyes to report on their immediate surroundings makes them particularly suited for investigating interactions within apolar, hydrophobic pockets characteristic of many protein binding sites. This allows for detailed characterization of the binding event and the associated conformational dynamics of the protein.

Investigating Cellular Communication Pathways

Cellular communication, or signal transduction, is the process by which cells receive, process, and respond to information from their environment and from other cells. khanacademy.org These pathways are typically initiated by the binding of a signaling molecule (ligand) to a specific receptor on the cell surface. khanacademy.orgnih.gov This binding event triggers a cascade of intracellular events, often involving a series of protein-protein interactions and enzymatic activities that relay the signal from the cell membrane to the nucleus or other cellular compartments to elicit a specific response. nih.gov

Key components of these pathways include:

Receptors: Proteins that bind to specific ligands. Major classes include G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). pressbooks.pubyoutube.com

Second Messengers: Small, non-protein molecules and ions that relay signals received by receptors on the cell surface to effector proteins. Examples include cyclic AMP (cAMP), calcium ions (Ca2+), and diacylglycerol (DAG). pressbooks.pubnih.gov

Protein Kinases: Enzymes that modify other proteins by adding phosphate (B84403) groups (phosphorylation), often activating or inhibiting their function. nih.gov

The investigation of these complex pathways requires tools that can monitor the activity and interaction of specific components in real-time within living cells. Fluorescent probes are invaluable for this purpose. While direct studies citing this compound in specific pathway investigations are not prevalent, its properties as a phenoxazine dye suggest its potential utility.

A fluorescent molecule like this compound could be chemically modified to bind to a specific protein within a signaling cascade. Upon activation of the pathway, conformational changes in the target protein or its interaction with another protein could alter the dye's fluorescence, providing a readout of pathway activity. For example, it could be used to study the activation of a specific protein kinase or the recruitment of a protein to a signaling complex at the plasma membrane. The sensitivity of phenoxazine dyes to their environment could report on the phosphorylation state or binding status of the target protein. nih.gov

Studies on Protein Aggregation and Fibril Formation (e.g., with related phenoxazines)

The misfolding and subsequent aggregation of specific proteins into insoluble fibrils is a hallmark of numerous neurodegenerative diseases. mdpi.comfrontiersin.org The formation of these protein aggregates, such as amyloid plaques, is believed to be a critical step in disease pathogenesis. mdpi.comdannalab.com Therefore, developing tools to detect and study the kinetics of protein aggregation is of substantial importance for both basic research and the development of potential therapeutic interventions. google.com

Phenoxazine-based dyes are particularly useful for these studies. Their fluorescence is often quenched when they are free in an aqueous solution but can increase significantly upon binding to the hydrophobic, β-sheet-rich structures that characterize amyloid fibrils. acs.org This "light-up" property makes them excellent probes for monitoring the aggregation process in real-time.

Research has focused on several key proteins implicated in aggregation-related diseases:

Table 2: Key Proteins in Aggregation-Related Diseases

| Protein | Associated Disease(s) | Key Characteristics of Aggregation |

|---|---|---|

| Alpha-synuclein (α-Syn) | Parkinson's Disease, Dementia with Lewy Bodies dannalab.comnih.gov | Aggregates form Lewy bodies; the hydrophobic non-amyloid β-component (NAC) region is crucial for aggregation. nih.govnih.gov |

| Amyloid-β (Aβ) | Alzheimer's Disease | Forms extracellular amyloid plaques in the brain. frontiersin.org |

| Tau | Alzheimer's Disease, Frontotemporal Dementia frontiersin.org | Forms intracellular neurofibrillary tangles. frontiersin.org |

| Huntingtin | Huntington's Disease | Contains a polyglutamine tract that, when expanded, causes the protein to misfold and aggregate. frontiersin.org |

| Prion Protein (PrP) | Creutzfeldt-Jakob Disease | Can adopt a misfolded, infectious conformation that templates the misfolding of other PrP molecules. frontiersin.org |

Studies using phenoxazine dyes, such as Nile Red, have provided insights into the prerequisites and kinetics of amyloid formation. google.comacs.org These dyes can selectively interact with fibrillar amyloidogenic proteins, allowing for their detection and the screening of compounds that might inhibit aggregation. google.com The design of new dyes, potentially including derivatives of this compound, with high selectivity and emission intensity for aggregated proteins is an active area of research. google.com These tools are critical for evaluating the stability of protein formulations and for high-throughput screening assays aimed at discovering therapeutic agents capable of blocking or reversing pathological protein aggregation. google.com

Future Directions and Emerging Research Avenues for Alpha Aminoorcein

Development of Novel Alpha-Aminoorcein Derivatives for Enhanced Research Probes

The core structure of this compound, a phenoxazine (B87303) derivative, provides a versatile scaffold for chemical modification. The development of novel derivatives is a promising frontier aimed at enhancing its utility as a research probe. Future research will likely focus on synthesizing new analogues with superior photophysical properties and novel targeting capabilities.

Key research objectives in this area include improving the fluorescence quantum yield, which is known to be low in protic solvents, and enhancing photostability to allow for more demanding imaging applications. nih.gov Furthermore, the development of "turn-on" probes, which become fluorescent only upon binding to their target, would significantly improve the signal-to-noise ratio.

Inspiration can be drawn from recent successes in modifying other benzo[a]phenoxazine compounds. For instance, the addition of sulfonamide groups to benzo[a]phenoxazinium chlorides has been shown to create probes with high specificity for subcellular structures like the vacuole membrane, endoplasmic reticulum, and plasma membrane. mdpi.com Similarly, functionalizing the this compound molecule could redirect its binding affinity from elastic fibers to other specific proteins or organelles, creating a new palette of targeted probes. Another avenue involves creating derivatives that respond to specific physiological conditions, such as pH or the presence of reactive oxygen species, turning the dye into a functional biosensor. sci-hub.st

Table 1: Potential Modifications of this compound and Their Research Applications

| Modification Strategy | Target Functional Group | Anticipated Outcome | Potential Research Application |

|---|---|---|---|

| Sulfonylation/Sulfonamidation | Amino group | Increased specificity for membranes | Probes for specific organelles (e.g., ER, plasma membrane). mdpi.com |

| Conjugation to Targeting Ligands | Phenoxazine core or side chains | Specific binding to non-elastin targets | Probes for specific proteins, receptors, or cellular structures. |

| Introduction of Electron Donating/Withdrawing Groups | Aromatic rings | Tuned absorption/emission spectra (color) and quantum yield. mdpi.com | Development of probes for multi-color imaging or with enhanced brightness. |

| Incorporation of Rotatable Moieties | Core structure | Aggregation-Induced Emission (AIE) properties. mdpi.com | Probes for tracking protein aggregation or formation of biomolecular condensates. |

| Attachment of Environment-Sensitive Groups | Amino or hydroxyl groups | Fluorescence properties change with pH, ions, or ROS. sci-hub.st | Real-time sensing of physiological changes within cells or tissues. |

Integration of this compound Staining with Multi-Omics Approaches in Research

The era of systems biology demands the integration of multiple data types to form a holistic understanding of complex biological processes. While high-throughput "omics" technologies like transcriptomics (RNA-Seq) and proteomics generate vast datasets, they typically do so from homogenized tissues, thereby losing critical spatial information. nih.gov Histological stains provide this missing spatial context, and integrating this compound staining with multi-omics workflows is a key future direction.

This integration allows researchers to correlate molecular data with tissue morphology. For example, in studies of lung diseases like emphysema, spatial transcriptomics can map out gene expression patterns across a tissue section. spatial-omicslab.com By registering this data with an adjacent section stained with this compound, researchers can directly link changes in gene expression (e.g., for matrix metalloproteinases) to the physical degradation of elastic fibers in specific anatomical regions. This approach bridges the gap between genotype and phenotype, validating that observed transcript-level changes result in functional consequences at the tissue level. nih.gov

The advent of digital pathology and automated whole-slide imaging makes this integration increasingly feasible. researchgate.net Computational tools can align and overlay images from stained sections with spatial omics data, creating multi-layered maps of tissue biology that offer unprecedented insight.

Table 2: Hypothetical Workflow for Integrating this compound with Spatial Transcriptomics

| Step | Procedure | Data Generated | Rationale |

|---|---|---|---|

| 1. Sample Preparation | Collect fresh frozen tissue and prepare serial sections. | Two or more adjacent tissue sections. | Allows for parallel processing for different modalities on nearly identical tissue samples. |

| 2. Spatial Transcriptomics | Process one section using a spatial transcriptomics platform (e.g., Visium). | Spatially resolved map of gene expression (mRNA). | Identifies regions with altered gene activity related to ECM proteins, enzymes, etc. spatial-omicslab.com |

| 3. Histological Staining | Stain an adjacent section with this compound. | High-resolution image of elastic fiber architecture. | Provides ground-truth data on the structural state of the extracellular matrix. |

| 4. Digital Imaging | Digitize the this compound stained slide at high resolution. | Whole-slide image (WSI). | Creates a digital map of the tissue morphology. |

| 5. Data Integration | Computationally align the WSI with the spatial transcriptomics data. | Integrated dataset correlating gene expression with elastic fiber integrity. | Enables direct visual and quantitative analysis of how genetic changes impact tissue structure. researchgate.net |

Theoretical Modeling and Predictive Studies of this compound Biological Interactions

Computational chemistry and theoretical modeling offer powerful tools to understand and predict the behavior of dye molecules at an atomic level. For this compound, such studies are crucial for rationalizing its interaction with biological targets and for guiding the design of new derivatives.

Detailed spectroscopic and computational investigations have already begun to unravel the complex photophysics of this compound. nih.govresearchgate.net Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), researchers have shown that the compound's spectral properties are highly sensitive to its environment. For instance, the significant red shift of its absorption spectrum in protic solvents like methanol (B129727) is caused by hydrogen bonding, likely involving the dye's carbonyl oxygen. nih.gov These models can also explain the dramatic decrease in fluorescence quantum yield in such solvents, attributing it to the activation of fast non-radiative deactivation pathways. nih.govresearchgate.net

The future of this research lies in using these models predictively. By simulating how chemical modifications would alter the electronic structure and geometry of the this compound molecule, scientists can forecast the photophysical properties of yet-to-be-synthesized derivatives. nih.gov This in-silico screening can significantly reduce the experimental effort required to develop new probes, allowing researchers to prioritize compounds with the most promising characteristics, such as enhanced brightness, specific color tuning, or affinity for a new biological target. nih.gov

Table 3: Key Photophysical Properties of this compound in Different Environments

| Solvent/Condition | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Key Insight from Modeling |

|---|---|---|---|---|

| Acetonitrile (Aprotic) | ~520 nm | ~565 nm | 0.19 | In the absence of hydrogen bonding, the molecule is highly fluorescent. nih.gov |

| Methanol (Protic) | ~575 nm | ~620 nm | 0.0066 | Hydrogen bonding with the solvent stabilizes the excited state, causing a red shift and opening non-radiative decay channels. nih.gov |

| Aqueous (pH < 3) | ~500 nm | ~590 nm | Low | The molecule exists in a monocationic form. nih.gov |

| Aqueous (pH > 12) | ~580 nm | ~625 nm | Low | The molecule exists in a monoanionic form after two deprotonation steps. nih.gov |

Data adapted from spectroscopic investigations supported by quantum mechanical calculations. nih.gov

Exploration of this compound in Live-Cell Imaging Methodologies for Dynamic Processes

A major leap for this compound research will be its transition from use in fixed, static tissues to the dynamic world of live-cell and live-tissue imaging. Traditional orcein (B1677455) staining protocols require fixation, which kills cells and provides only a single snapshot in time. histologicaltechniques.com The ability to visualize processes in living systems would be transformative.

The primary target of orcein, elastic fibers, is a critical component of the extracellular matrix (ECM). The ECM is not a static scaffold but a highly dynamic environment that is constantly remodeled during processes like development, wound healing, and disease progression (e.g., cancer metastasis and fibrosis). frontiersin.org There is a significant need for new tools to visualize ECM dynamics in real-time. biorxiv.orgspringernature.com

Future research will focus on developing live-cell compatible derivatives of this compound. Key characteristics for such a probe would include:

Cell-impermeability: To ensure the probe remains in the extracellular space to label the ECM. This can be achieved by incorporating charged groups. nih.gov

Low toxicity: The probe must not interfere with normal cellular or tissue function over the course of long-term imaging experiments.

High specificity and signal: The probe should bind specifically to elastin (B1584352) with minimal off-target binding and provide a bright, photostable signal.

The development of a live-elastin probe based on this compound would enable researchers to track the assembly, stretching, and degradation of elastic fibers in real-time, providing fundamental insights into tissue mechanics and disease pathology. nih.gov

Standardization and Optimization of this compound-Based Methodologies in Research Laboratories

For any scientific tool to be truly valuable, the results it generates must be reproducible and comparable across different laboratories and studies. A crucial, albeit less glamorous, future direction for this compound is the systematic standardization and optimization of its staining methodologies. scispace.com

Variations in staining outcomes can arise from numerous sources, including the purity of the dye, the fixation method used, and minor deviations in protocol execution. researchgate.net Establishing standardized protocols is essential for both traditional histological use and for advanced quantitative applications.

Key areas for standardization include:

Reagent Quality: The composition of commercial orcein can vary. Standardization requires using highly purified this compound and specifying the source and purity in publications, a role historically filled by organizations like the Biological Stain Commission for other dyes. researchgate.net

Protocol Parameters: Every step of the staining process, from tissue fixation and section thickness to dye concentration, staining duration, temperature, and the differentiation step, must be optimized and precisely controlled. sigmaaldrich.com

Quantitative Analysis: For digital pathology, standardization extends to the imaging process itself. This includes standardizing microscope and camera settings and applying computational color standardization algorithms to whole-slide images to correct for variations in staining intensity, ensuring that quantitative data is robust and comparable. ru.nl

A concerted effort to establish and disseminate optimized and standardized protocols for this compound staining will be vital for its adoption in large-scale studies, clinical diagnostics, and high-throughput screening, ensuring the reliability of the data it helps to generate. nih.gov

Table 4: Critical Parameters for Standardization of this compound Staining

| Parameter Category | Specific Parameter | Recommendation for Standardization |

|---|---|---|

| Reagent | Dye Purity | Use certified or HPLC-purified this compound; report lot number. |

| Solvent/Buffer | Specify exact composition, pH, and source of all solutions. | |

| Pre-analytical | Tissue Fixation | Standardize fixative type (e.g., 10% NBF), duration, and temperature. |

| Sectioning | Maintain a consistent section thickness (e.g., 4-5 µm). | |

| Analytical (Staining) | Staining Solution | Use a consistent dye concentration and solvent (e.g., 70% ethanol). histologicaltechniques.com |

| Incubation | Standardize staining time and temperature (e.g., 60 min at 37°C). histologicaltechniques.com | |

| Differentiation | Use a defined acid/alcohol solution and control differentiation time carefully. | |

| Post-analytical (Imaging) | Imaging Hardware | Use consistent microscope objectives, camera settings, and illumination. |

| Digital Analysis | Apply a validated color normalization algorithm before quantitative analysis. ru.nl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.